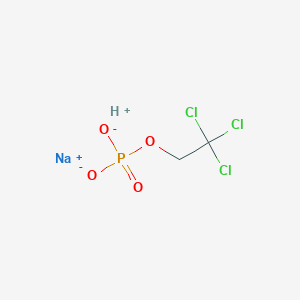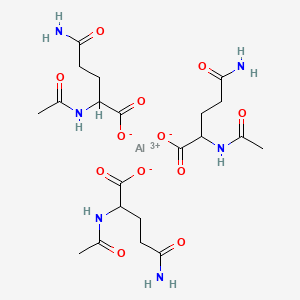
AceglutamideAluminum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aceglutamide aluminum is synthesized by acetylating L-glutamine. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields aceglutamide as a white crystalline solid .
Industrial Production Methods
In industrial settings, the production of aceglutamide aluminum involves the reaction of L-glutamine with acetic anhydride in large-scale reactors. The reaction mixture is then purified through crystallization and filtration processes to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Aceglutamide aluminum undergoes several types of chemical reactions, including:
Hydrolysis: Aceglutamide aluminum can be hydrolyzed to produce L-glutamine and acetic acid.
Substitution: Aceglutamide aluminum can participate in substitution reactions, particularly involving the acetyl group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Substitution: Various nucleophiles can be used to replace the acetyl group under appropriate conditions.
Major Products Formed
Hydrolysis: L-glutamine and acetic acid.
Oxidation: Oxidized derivatives of aceglutamide aluminum.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Aceglutamide aluminum functions as a prodrug to glutamine, providing improved potency and stability. It is converted to glutamine in the body, which then participates in various metabolic pathways. Glutamine is a precursor to glutamate, an important neurotransmitter in the brain. The compound’s neuroprotective effects are attributed to its ability to enhance glutamine levels, thereby supporting neuronal function and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetylglutamic acid
- N-Acetylaspartic acid
- Citrulline
- Pivagabine
- Bromisoval
- Carbromal
Uniqueness
Aceglutamide aluminum is unique due to its dual role as a psychostimulant and antiulcer agent. Its acetylated form provides improved stability and potency compared to other glutamine derivatives. Additionally, its ability to function as a prodrug to glutamine makes it particularly valuable in medical and industrial applications .
Eigenschaften
Molekularformel |
C21H33AlN6O12 |
|---|---|
Molekulargewicht |
588.5 g/mol |
IUPAC-Name |
aluminum;2-acetamido-5-amino-5-oxopentanoate |
InChI |
InChI=1S/3C7H12N2O4.Al/c3*1-4(10)9-5(7(12)13)2-3-6(8)11;/h3*5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);/q;;;+3/p-3 |
InChI-Schlüssel |
KPVRRVPOMMDUOB-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
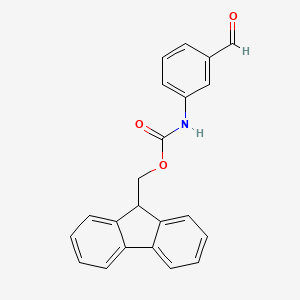
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
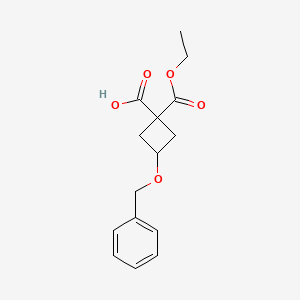
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
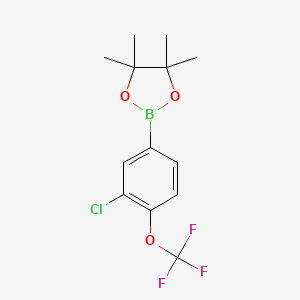
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
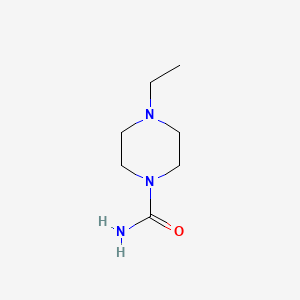
![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)
![1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione](/img/structure/B13124609.png)
